Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane
Description
Chemical Structure and Properties
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane (CAS: 86426-44-0) is a silicon-based compound with the molecular formula C₂₃H₂₈OSi and a molecular weight of 348.6 g/mol . Its structure features a branched butan-2-yl chain substituted with a naphthalen-2-yl group and a phenyl group, linked via an oxygen atom to a trimethylsilyl moiety. This combination of aromatic and bulky aliphatic groups imparts unique steric and electronic properties, making it relevant in organic synthesis, particularly as a protective group or intermediate.
Properties
IUPAC Name |
trimethyl-(2-naphthalen-2-yl-4-phenylbutan-2-yl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28OSi/c1-23(24-25(2,3)4,17-16-19-10-6-5-7-11-19)22-15-14-20-12-8-9-13-21(20)18-22/h5-15,18H,16-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKOLIPJNFZXBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C2=CC3=CC=CC=C3C=C2)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane typically involves the reaction of a naphthalen-2-yl derivative with a phenylbutan-2-yl derivative in the presence of a trimethylsilylating agent. Common reagents used in this synthesis include trimethylchlorosilane and a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the product is typically achieved through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the side chains.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane involves its ability to act as a silylating agent, introducing the trimethylsilyl group into various substrates. This modification can alter the physical and chemical properties of the substrates, enhancing their stability, solubility, or reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparison with Similar Compounds
Trimethyl(2-Phenylethoxy)silane
- Molecular Formula : C₁₁H₁₈OSi
- Molecular Weight : 194.35 g/mol
- Structure : A simpler analog with a phenethyl group (Ph-CH₂-CH₂-O-) attached to trimethylsilane.
- Key Differences :
- Lacks the naphthalene moiety and the branched butan-2-yl chain.
- Smaller molecular size reduces steric hindrance, making it more reactive in silylation reactions.
- Applications: Commonly used for hydroxyl group protection in alcohols and phenols under mild conditions .
tert-Butyldimethyl(6-(Trifluoromethyl)Naphthalen-2-yl)oxy Silane
- Molecular Formula: Not explicitly provided, but inferred to include a tert-butyldimethylsilyl (TBS) group and a trifluoromethyl-substituted naphthalene.
- Structure : Features a bulkier TBS group and a trifluoromethyl (-CF₃) substituent on the naphthalene ring .
- Key Differences: The TBS group offers greater steric protection than trimethylsilyl, enhancing stability against nucleophilic attack.
- Synthetic Utility : Used in fluorinated aromatic intermediates, leveraging the -CF₃ group’s metabolic stability in pharmaceuticals .
[(1-Ethoxy-2-Phenylethenyl)oxy]trimethylsilane (CAS: 31491-20-0)
- Molecular Formula : C₁₃H₂₀O₂Si
- Molecular Weight : 236.39 g/mol
- Structure : Contains an ethenyl group (CH₂=CH-) with ethoxy and phenyl substituents.
- Key Differences: The enol ether structure (C=C-O-Si) contrasts with the saturated butan-2-yl backbone of the target compound. Enhanced conjugation due to the ethenyl group may increase susceptibility to acid-catalyzed hydrolysis.
- Applications: Likely employed in conjugated systems or as a ketone-protecting group via enolate formation .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |
|---|---|---|---|---|
| Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane | C₂₃H₂₈OSi | 348.6 | Branched butan-2-yl, naphthyl, phenyl | Protective groups, bulky intermediates |
| Trimethyl(2-phenylethoxy)silane | C₁₁H₁₈OSi | 194.35 | Phenethyl chain, no naphthyl | Alcohol/phenol protection |
| tert-Butyldimethyl(6-(trifluoromethyl)naphthalen-2-yl)oxy silane | Not specified | ~350 (estimated) | TBS group, -CF₃ on naphthalene | Fluorinated drug intermediates |
| [(1-Ethoxy-2-phenylethenyl)oxy]trimethylsilane | C₁₃H₂₀O₂Si | 236.39 | Enol ether, ethoxy-phenyl | Conjugated systems, enolate chemistry |
Research Findings and Functional Insights
Steric and Electronic Effects
Stability and Reactivity
- Trimethylsilyl vs. TBS Groups : The trimethylsilyl group in the target compound is less stable under acidic conditions than tert-butyldimethylsilyl (TBS) groups but is more easily removed under milder basic conditions .
- Electron-Donating vs. Withdrawing Groups : Unlike the -CF₃-substituted analog , the target compound lacks electron-withdrawing groups, making its aromatic rings more reactive in electrophilic substitutions.
Biological Activity
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane (CAS Number: 86426-44-0) is an organosilicon compound notable for its complex structure, which incorporates both naphthalene and phenyl groups along with a trimethylsilyl moiety. This unique configuration suggests potential biological applications, particularly in drug development and bioconjugation.
- Molecular Formula : C23H28OSi
- Molecular Weight : Approximately 348.56 g/mol
- IUPAC Name : trimethyl-(2-naphthalen-2-yl-4-phenylbutan-2-yl)oxysilane
Synthesis
The synthesis typically involves the reaction of a naphthalen-2-yl derivative with a phenylbutan-2-yl derivative in the presence of trimethylchlorosilane and a base like triethylamine, conducted under anhydrous conditions to prevent hydrolysis .
The mechanism of action primarily revolves around its role as a silylating agent. By introducing the trimethylsilyl group into various substrates, this compound can modify their physical and chemical properties, potentially enhancing their biological activity. The specific molecular targets and pathways depend on the nature of the substrate being modified .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Naphthalene | Naphthalene | Antioxidant, Anti-inflammatory | |
| Phenylbutane | Phenylbutane | Potential anti-cancer properties | |
| Trimethylsilyl derivatives | Trimethylsilyl | Modifies biomolecules for enhanced activity |
Research Insights
- Naphthalene Derivatives : Studies indicate that naphthalene derivatives can inhibit certain inflammatory pathways, which could be extrapolated to predict similar effects for this compound .
- Drug Development Applications : The ability to modify biomolecules suggests potential applications in drug delivery systems where enhanced solubility and stability are crucial .
- Material Science Applications : Beyond biological implications, this compound may also find utility in material science due to its ability to alter chemical properties through silylation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution. A naphthol derivative (e.g., 2-naphthol) is deprotonated using a base like K₂CO₃ in DMF, followed by reaction with a silane-containing electrophile. For example, propargyl bromide analogs can introduce the silane moiety under anhydrous conditions. Purification via solid-phase extraction (SPE) using HLB cartridges (conditioned with methanol and water) improves yield and purity. Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) is critical . Variations in substituents (e.g., phenyl vs. naphthyl groups) require adjusting stoichiometry and reaction time to avoid side products .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.5 ppm for naphthalene and phenyl groups) and siloxy protons (δ 3.5–4.5 ppm). Trimethylsilyl groups appear as singlets near δ 0.1–0.3 ppm .
- IR Spectroscopy : Siloxane (Si-O-C) stretches appear at 1000–1100 cm⁻¹, while aromatic C-H stretches are observed at 3000–3100 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
Q. How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound, and what challenges arise during refinement?
- Methodological Answer : Crystals are grown via slow evaporation of a solvent (e.g., ethyl acetate/hexane). Data collection uses Mo-Kα radiation, and structure refinement employs SHELX software. Challenges include resolving disorder in bulky substituents (e.g., naphthyl groups) and mitigating twinning effects. Hydrogen bonding and van der Waals interactions are analyzed using Mercury software .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and stability of this compound, and how do they compare with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). Electrostatic potential maps reveal nucleophilic/electrophilic sites, which correlate with reactivity in cross-coupling reactions. Experimental validation involves comparing computed IR/NMR spectra with observed data .
Q. What strategies resolve contradictions in crystallographic data during structure refinement of silane-containing compounds?
- Methodological Answer : Contradictions arise from thermal motion in flexible siloxy chains or partial occupancy of substituents. Strategies include:
- Twinned Refinement : Using SHELXL’s TWIN/BASF commands for twinned crystals.
- Disorder Modeling : Splitting occupancy for overlapping atoms (e.g., phenyl vs. naphthyl groups).
- Hirshfeld Surface Analysis : Validates intermolecular interactions (e.g., C-H···π contacts) against experimental data .
Q. How does modifying the silane's substituents (e.g., naphthyl vs. phenyl groups) impact the compound's reactivity and intermolecular interactions?
- Methodological Answer : Substituent effects are studied via Hammett plots or comparative kinetics. Bulky naphthyl groups reduce nucleophilic substitution rates due to steric hindrance, while electron-withdrawing groups (e.g., -CF₃) enhance electrophilic reactivity. Crystal packing analysis shows naphthyl groups favor π-π stacking, whereas phenyl groups engage in C-H···O interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
